molecular formula C6H14NO2+ B559552 DL-Leucine CAS No. 328-39-2

DL-Leucine

Cat. No. B559552
CAS RN: 328-39-2
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . DL-Leucine may also be used for the evaluation of chiral amino acid separation techniques .


Synthesis Analysis

DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used in the evaluation of chiral amino acid separation techniques . HPLC was performed using a SHIMADZU HPLC system .


Molecular Structure Analysis

Leucine is an essential amino acid that is used in the biosynthesis of proteins . It contains an α- amino group (which is in the protonated −NH 3+ form under biological conditions), an α- carboxylic acid group (which is in the deprotonated −COO − form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid .


Chemical Reactions Analysis

DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

DL-Leucine has a molecular weight of 131.1729 g/mol . More detailed information about its physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

  • Synthesis of DL-Leucine Derivatives : DL-Leucine has been used in the synthesis of isotopically labeled peptides, such as oxytocin derivatives, which are important for biochemical research (Viswanatha, Larsen, & Hruby, 1979).

  • Neurochemical Studies : Incorporation of DL-Leucine into rat brain proteins during spreading cortical depression has been studied, shedding light on brain protein metabolism under specific conditions (Křivánek, 1970).

  • Treatment of Lysosomal Storage Disorders : Acetyl-DL-Leucine, a derivative of DL-Leucine, has been found to slow disease progression in lysosomal storage disorders like Niemann-Pick disease type C1 (Kaya et al., 2021).

  • Metabolic Pathways Analysis : Studies on the metabolism of DL-Leucine have provided insights into the partition of amino acids in various metabolic pathways (Ul Hassan & Greenberg, 1952).

  • Protein Synthesis in Pancreas : Research on the incorporation of DL-Leucine into proteins in various pancreatic cell fractions has contributed to our understanding of protein synthesis and transport in the pancreas (Siekevitz & Palade, 1958).

  • Astrobiology : The effects of longitudinally polarized protons on DL-Leucine were investigated to test hypotheses about the origins of biological optical activity (Lemmon, Conzett, & Bonner, 1981).

  • Chiral Resolution : DL-Leucine has been used to study chiral resolution, such as the preferential enrichment of its enantiomers, which is significant in stereochemistry and pharmaceutical sciences (Manoj et al., 2015).

  • Pharmacokinetics : Methods have been developed for the simultaneous determination of leucine enantiomers, including DL-Leucine, in plasma, which are important for pharmacokinetic studies (Hasegawa et al., 1999).

Safety And Hazards

DL-Leucine should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep it in a dry, cool, and well-ventilated place and keep the container tightly closed .

Future Directions

There are ongoing studies on the effects of DL-Leucine on cerebellar ataxia . It has been shown to improve ataxia in observational studies in patients with Niemann–Pick Type C1 and other cerebellar ataxias . Furthermore, the amino acid leucine has been found to activate the key cell-growth regulator mTOR , which could have implications for future research and treatment strategies.

properties

IUPAC Name

2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-64-1
Record name Leucine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25988-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00859050
Record name DL-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Leucine

CAS RN

328-39-2, 328-38-1, 61-90-5
Record name Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-LEUCINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QSS9D5DR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucine
Reactant of Route 2
DL-Leucine
Reactant of Route 3
DL-Leucine
Reactant of Route 4
DL-Leucine
Reactant of Route 5
DL-Leucine
Reactant of Route 6
DL-Leucine

Citations

For This Compound
6,010
Citations
R Kalla, M Strupp - Current neuropharmacology, 2019 - ingentaconnect.com
… As major findings of this study Nacetyl-DL-leucine accelerated … mechanisms of N-acetyl-DL-leucine modulating the glutamate … amino-acid acetyl-DL-leucine is a worthy candidate for a …
Number of citations: 36 www.ingentaconnect.com
M Strupp, J Teufel, M Habs, R Feuerecker, C Muth… - Journal of …, 2013 - Springer
… with the amino acid acetyl-dl-leucine (Tanganil). Thirteen … , AOA, SAOA) were treated with acetyl-dl-leucine (5 g/day) without … In conclusion, acetyl-dl-leucine significantly improved ataxic …
Number of citations: 121 link.springer.com
LA Hodge, FB Dunning, GK Walters, RH White… - Nature, 1979 - nature.com
… reported the asymmetric degradation of the amino acid DL-leucine on irradiation with a … reinvestigated the effect of irradiation of DL-leucine with longitudinally polarised electrons. In …
Number of citations: 69 www.nature.com
WA Bonner, MAV Dort, MR YEARIAN - Nature, 1975 - nature.com
… DL-leucine, whereas unnatural right-handed electrons engender the asymmetric decomposition of DL-leucine in … control analyses with N-TFADL-leucine isopropyl ester suggest that the …
Number of citations: 119 www.nature.com
T Bremova, V Malinová, Y Amraoui, E Mengel… - Neurology, 2015 - AAN Enterprises
… Figure 1 Effect of treatment with acetyl-dl-leucine 5 g/d on neurologic status in patients with … Measurements performed at baseline, after 1 month on medication with acetyl-dl-leucine 5 g/…
Number of citations: 117 n.neurology.org
B Di Blasio, C Pedone, A Sirigu - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
… point, we report here the crystal structure of DL- leucine. Crystals suitable for the X-ray work … -isoleucine were transferred to the unit cell of DL-leucine and used as starting coordinates. A …
Number of citations: 44 scripts.iucr.org
R Schniepp, M Strupp, M Wuehr… - Cerebellum & …, 2016 - cerebellumandataxias …
… In summary, Acetyl-DL-leucine reduced temporal gait variability in 14 out of 18 patients with sporadic or hereditary CA. Acetyl-DL-leucine may thus offer a new and complementary …
GC Churchill, M Strupp, A Galione, FM Platt - PLoS one, 2020 - journals.plos.org
… of N-acetyl-DL-leucine are due to the L-enantiomer [4,19]. This means that, as expressed by Ariens [16] for chiral drugs in general, the racemic mixture (N-acetyl-DL-leucine) is in fact …
Number of citations: 24 journals.plos.org
N Vibert, PP Vidal - European Journal of Neuroscience, 2001 - Wiley Online Library
… In animal models, acetyl-dl-leucine was shown to accelerate … In this study, the effect of acetyl-dl-leucine on the activity of … inhibitory actions of acetyl-dl-leucine were obtained. However, …
Number of citations: 70 onlinelibrary.wiley.com
B Tighilet, J Leonard, L Bernard-Demanze… - European Journal of …, 2015 - Elsevier
… -dl-leucine is a drug prescribed in clinical practice for the symptomatic treatment of acute UVL patients. The present study investigated the effects of N-acetyl-dl-leucine … -dl-leucine and N-…
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.